molecular formula C15H12N2OS3 B2624211 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 896356-35-7

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2624211
CAS RN: 896356-35-7
M. Wt: 332.45
InChI Key: ANDRBUDBVWWXOA-UHFFFAOYSA-N
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Description

The compound “3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Mechanism of Action

Thiazoles show notable pharmacological actions . They are present in several drugs used in the cure of cancer . Compound (1-(4- substituted phenyl)-3-(thiazol-2-yl)urea) 224 was found to have an average inhibitory activity for leukemia P388 tumor in mice, while the compound (1-(thiazol-2-yl)-3-(1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl)urea) 225 exhibited excellent activity against prostate cancer (PC-3) .

Future Directions

Thiazoles are one of the supreme significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy . Thiazoles are an adaptable heterocycle present in the several drugs are used in the cure of cancer . Future research could focus on the development of new thiazole derivatives with improved pharmacological properties.

properties

IUPAC Name

3-methylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-11-5-2-4-10(8-11)14(18)17-15-16-12(9-21-15)13-6-3-7-20-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDRBUDBVWWXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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